N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H14N4O4S2 and its molecular weight is 438.48. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity : A study explored novel analogs of benzothiazole derivatives, which showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity against mammalian cell lines, indicating non-cytotoxic concentrations for antibacterial activity (Palkar et al., 2017).
Antimalarial and Antiviral Potential : Another study investigated the reactivity of similar compounds, examining their antimalarial activity and characterizing their ADMET properties. The research also included a molecular docking study of these compounds against targets related to malaria and COVID-19 (Fahim & Ismael, 2021).
Anti-inflammatory Activity : Research on compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, related to the compound , showed anti-inflammatory activity. This study suggests potential applications in the development of anti-inflammatory drugs (Lynch et al., 2006).
Electrochemical Synthesis Applications : A study focused on the electrochemical synthesis of new disulfides of benzo[d]thiazol-2-ylamino derivatives. This research demonstrates the compound's relevance in advanced synthetic methods (Esmaili & Nematollahi, 2013).
Cytotoxic Evaluation for Cancer Therapy : Another important application is in cancer therapy, where benzo[d]thiazole-2-carboxamide derivatives have been evaluated for their cytotoxicity against various cancer cell lines, indicating potential as cancer therapeutics (Zhang et al., 2017).
Microwave-Assisted Synthesis : The compound has also been studied in the context of microwave-assisted synthesis, indicating its utility in efficient chemical synthesis methods (Deau et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-inflammatory properties . They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
Similar benzothiazole derivatives have been reported to inhibit cox enzymes . These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that play a key role in inflammation .
Biochemical Pathways
The compound’s interaction with its targets leads to the inhibition of the COX enzymes, thereby suppressing the production of prostaglandins . This results in the reduction of inflammation, given that prostaglandins are key mediators of the inflammatory response.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production result in anti-inflammatory effects . This can help alleviate symptoms in conditions where inflammation plays a key role.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular and anti-inflammatory activities . These compounds have shown inhibitory effects against Mycobacterium tuberculosis and have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Cellular Effects
The cellular effects of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide are not well-documented. Benzothiazole derivatives have been reported to exhibit inhibitory effects on various cellular processes. For instance, they have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting potential effects on bacterial cell division .
Molecular Mechanism
Benzothiazole derivatives have been suggested to act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which plays a crucial role in the synthesis of folate necessary for the synthesis of nucleic acids . Inhibition of DHPS prevents bacterial cell division, resulting in a bacteriostatic effect .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S2/c25-17(23-20-22-13-3-1-2-4-16(13)30-20)8-12-9-29-19(21-12)24-18(26)11-5-6-14-15(7-11)28-10-27-14/h1-7,9H,8,10H2,(H,21,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRRQMICOOEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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